molecular formula C22H12BrN3O4S B12456975 5-(5-{[(5Z)-3-(4-bromophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2H-isoindole-1,3-dione

5-(5-{[(5Z)-3-(4-bromophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2H-isoindole-1,3-dione

Cat. No.: B12456975
M. Wt: 494.3 g/mol
InChI Key: ULBOWKXOFOTCMU-UHFFFAOYSA-N
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Description

The compound 5-(5-{[(5Z)-3-(4-bromophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2H-isoindole-1,3-dione is a complex organic molecule that features a combination of several functional groups, including a thiazolidinone ring, a furan ring, and an isoindole dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-{[(5Z)-3-(4-bromophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2H-isoindole-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, which is achieved through the condensation of a bromophenyl-substituted thiazolidinone precursor with a suitable aldehyde under basic conditions. This intermediate is then reacted with a furan derivative to form the desired product. The reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(5-{[(5Z)-3-(4-bromophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2H-isoindole-1,3-dione: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the imino group to an amine or to reduce other functional groups within the molecule.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions, with careful monitoring of temperature and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine-substituted compounds. Substitution reactions can result in a wide variety of products, depending on the nucleophile employed.

Scientific Research Applications

5-(5-{[(5Z)-3-(4-bromophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2H-isoindole-1,3-dione: has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

    Materials Science: The compound’s ability to undergo various chemical modifications makes it useful in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound can be used as a probe to study biological processes, particularly those involving enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 5-(5-{[(5Z)-3-(4-bromophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2H-isoindole-1,3-dione involves its interaction with specific molecular targets within cells. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the cellular context.

Comparison with Similar Compounds

5-(5-{[(5Z)-3-(4-bromophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2H-isoindole-1,3-dione: can be compared to other compounds with similar structures, such as:

These compounds share some structural features with the target compound but differ in their specific functional groups and overall molecular architecture. The unique combination of functional groups in This compound gives it distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H12BrN3O4S

Molecular Weight

494.3 g/mol

IUPAC Name

5-[5-[[3-(4-bromophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C22H12BrN3O4S/c23-12-2-4-13(5-3-12)26-21(29)18(31-22(26)24)10-14-6-8-17(30-14)11-1-7-15-16(9-11)20(28)25-19(15)27/h1-10,24H,(H,25,27,28)

InChI Key

ULBOWKXOFOTCMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)SC2=N)Br

Origin of Product

United States

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